molecular formula C24H20N4O5 B2443217 methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 921873-77-0

methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2443217
CAS No.: 921873-77-0
M. Wt: 444.447
InChI Key: CGWVYVSCRDMKMV-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrido[3,2-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of 2,1-benzothiazine , which is known for its analgesic properties . Therefore, it is plausible that the compound may interact with pain receptors or other related targets in the body.

Mode of Action

Based on its structural similarity to 2,1-benzothiazine derivatives , it is likely that the compound interacts with its targets in a similar manner. This interaction could lead to changes in the target’s function, potentially resulting in analgesic effects .

Biochemical Pathways

Given the analgesic properties of related 2,1-benzothiazine derivatives , it is possible that the compound may affect pain signaling pathways

Result of Action

Based on the analgesic properties of related 2,1-benzothiazine derivatives , it is likely that the compound may have similar effects. This could include reducing the perception of pain at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The process begins

Properties

CAS No.

921873-77-0

Molecular Formula

C24H20N4O5

Molecular Weight

444.447

IUPAC Name

methyl 4-[[2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C24H20N4O5/c1-33-23(31)17-9-11-18(12-10-17)26-20(29)15-27-19-8-5-13-25-21(19)22(30)28(24(27)32)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,26,29)

InChI Key

CGWVYVSCRDMKMV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3

solubility

not available

Origin of Product

United States

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